molecular formula C22H23N5O2 B4500211 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide

Cat. No.: B4500211
M. Wt: 389.4 g/mol
InChI Key: ZMEBSLSFOAZBOW-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with phenylpiperazine.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated precursors and nucleophiles like amines and alcohols are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity.

Scientific Research Applications

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide is unique due to its specific combination of a pyridazinone core and a phenylpiperazine moiety, which imparts distinct bioactive properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(23-18-7-3-1-4-8-18)17-27-22(29)12-11-20(24-27)26-15-13-25(14-16-26)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEBSLSFOAZBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide
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2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide
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2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide
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2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide
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2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide
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2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-phenylacetamide

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